

2-Phenoxyethyl Azide: Technical Synthesis and Application Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (2-Azidoethoxy)benzene

CAS No.: 70659-90-4

Cat. No.: B1340148

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Executive Summary

2-Phenoxyethyl azide (Synonyms: **(2-Azidoethoxy)benzene**,

-Phenoxyethyl azide) is a versatile organic azide widely utilized as a model substrate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.^[1] Its structure—a phenyl ether linked to an azide via an ethyl spacer—provides a stable, non-volatile "clickable" handle that introduces a lipophilic phenoxy group into target molecules. This guide outlines its chemical identity, a self-validating synthesis protocol, and its primary applications in medicinal chemistry.

Chemical Identity & Properties

Property	Data
Chemical Name	2-Phenoxyethyl azide
Synonyms	(2-Azidoethoxy)benzene; -Phenoxyethyl azide; 1-Azido-2-phenoxyethane
CAS Number	Not widely indexed (Precursor: 2-Phenoxyethyl bromide, CAS 589-10-6)
Molecular Formula	
Molecular Weight	163.18 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	~100-110 °C (at reduced pressure, extrapolated)
Solubility	Soluble in organic solvents (DCM, EtOAc, DMF); Insoluble in water
Stability	Stable at room temperature; Decomposes at high heat (>150°C)

Structural Analysis

The molecule consists of a phenoxy group (lipophilic anchor) connected by an ethylene linker to a terminal azide group (reactive electrophile). The C/N ratio is

(
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, which places it on the borderline of the "Rule of Six" for azide safety (C/N 3 is preferred). While generally stable, it should be treated with the standard precautions reserved for organic azides.

Synthesis Protocol: Nucleophilic Substitution

The most robust method for synthesizing 2-Phenoxyethyl azide is the

displacement of bromide from 2-phenoxyethyl bromide using sodium azide. This protocol is preferred over the tosylate route due to the commercial availability and stability of the bromide precursor.

Reagents & Equipment

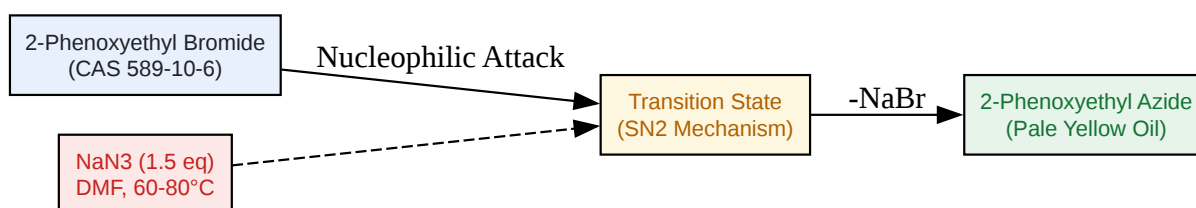
- Precursor: 2-Phenoxyethyl bromide (CAS: 589-10-6)
- Nucleophile: Sodium Azide () (CAS: 26628-22-8)
- Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)
- Catalyst (Optional): Sodium Iodide (NaI) (Finkelstein condition to accelerate rate)
- Safety Gear: Blast shield, non-metallic spatula (Teflon/wood), nitrile gloves.

Step-by-Step Methodology

- Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethyl bromide (1.0 equiv, e.g., 10 mmol, 2.01 g) in anhydrous DMF (20 mL).
- Azidation: Add sodium azide (1.5 equiv, 15 mmol, 0.98 g) in a single portion. Caution: Avoid metal spatulas.
- Reaction: Heat the mixture to 60–80 °C behind a blast shield for 4–16 hours.
 - Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide () will disappear, and the azide product () will form. IR monitoring is superior: look for the appearance of the strong azide stretch at $\sim 2100\text{ cm}^{-1}$.
- Workup:
 - Cool the reaction to room temperature.^{[2][3]}
 - Dilute with Water (100 mL) to dissolve excess salts and DMF.

- Extract with Diethyl Ether or Ethyl Acetate (mL).
 - Wash the combined organics with Brine (mL) to remove residual DMF.
 - Dry over anhydrous , filter, and concentrate under reduced pressure at °C.
- Purification: The crude oil is typically pure enough (>95%) for Click chemistry. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Caption: S_N2 synthesis pathway converting the alkyl bromide to the target azide.

Applications in Drug Discovery & Chemical Biology

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2-Phenoxyethyl azide is the "gold standard" model azide for testing new alkynes or catalyst systems. Its phenoxy group provides UV absorbance (facilitating HPLC monitoring), while the ethyl spacer prevents steric hindrance near the reaction center.

Experimental Application:

- Reaction: Reacts with terminal alkynes (e.g., phenylacetylene) to form 1,4-disubstituted 1,2,3-triazoles.
- Conditions:

(1-5 mol%), Sodium Ascorbate (10-20 mol%),

-BuOH/

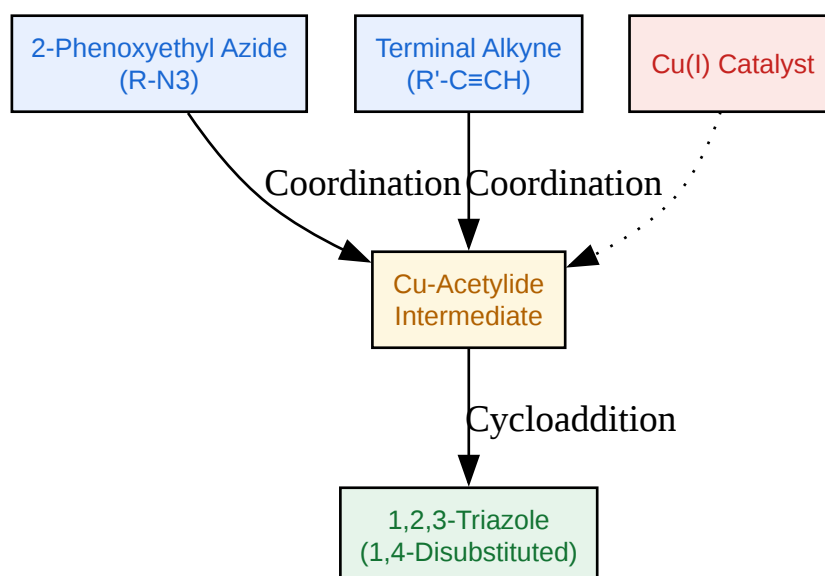
(1:1).
- Utility: Used to optimize "Click" conditions before applying them to expensive biological scaffolds (e.g., proteins, DNA).

Heterocycle Synthesis

Beyond Click chemistry, this azide serves as a precursor for:

- Primary Amines: Via Staudinger reduction () or catalytic hydrogenation ().
- Nitrogen Heterocycles: Precursor for pyrrolidines and triazolines via intramolecular cyclizations.

CuAAC Mechanism Diagram



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Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the azide.

Safety & Handling

- Explosion Hazard: While 2-Phenoxyethyl azide is relatively stable, never concentrate reaction mixtures to dryness if they contain unreacted sodium azide.
- Halogenated Solvents: Do not use Dichloromethane (DCM) with Sodium Azide; it can form Diazidomethane, which is highly explosive. Use Ethyl Acetate or Ether for extractions.
- Disposal: Quench excess azide with dilute sodium nitrite () and sulfuric acid () to convert it to nitrous oxide () and nitrogen () before disposal.

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